molecular formula C10H18FNO3 B2871680 Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate CAS No. 2413848-18-5

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

Cat. No.: B2871680
CAS No.: 2413848-18-5
M. Wt: 219.256
InChI Key: WINOHIISMKZAHH-SFYZADRCSA-N
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Description

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative widely employed as a building block in pharmaceutical synthesis. Its molecular formula is C₁₀H₁₈FNO₃, with a molecular weight of 219.26 g/mol (CAS: 2460740-52-5) . The compound features a piperidine ring substituted with a fluorine atom at the 3R position, a hydroxyl group at the 5S position, and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This stereochemical arrangement is critical for its role in drug discovery, particularly in modulating biological activity and pharmacokinetic properties. The Boc group enhances stability during synthetic processes, while the fluorine and hydroxyl substituents contribute to hydrogen bonding and lipophilicity, influencing target binding and metabolic resistance .

Properties

IUPAC Name

tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOHIISMKZAHH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a synthetic compound with a molecular formula of C10H18FNO3 and a molecular weight of 219.256 g/mol. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound features a piperidine core, which is a six-membered nitrogen-containing ring. The presence of the tert-butyl group and the fluorine atom at specific positions contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC10H18FNO3
Molecular Weight219.256 g/mol
PurityTypically 95%
IUPAC NameThis compound
CAS Number2413848-18-5

Target Enzymes

This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for obesity and metabolic disorder treatments .

Biochemical Pathways

The introduction of the tert-butyl group into organic compounds often alters their reactivity patterns. This modification can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets .

Cytotoxicity Studies

In vitro studies have demonstrated that piperidine derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine have been tested against human prostate cancer cell lines, showing potential in reducing cell viability .

Case Studies

  • Inhibition of ACC : A study explored the efficacy of various piperidine derivatives as ACC inhibitors. This compound was highlighted for its ability to significantly reduce fatty acid synthesis in hepatocytes when administered at specific concentrations .
  • Antimicrobial Screening : In a comparative study on piperidine derivatives, this compound was included in a panel testing against gram-positive and gram-negative bacteria. Results indicated promising antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidine derivatives share the Boc-protected scaffold but differ in substituent types, positions, and stereochemistry. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position/Stereochemistry) Molecular Formula Key Functional Groups Applications/Notes
Target Compound 2460740-52-5 3R-fluoro, 5S-hydroxy C₁₀H₁₈FNO₃ Fluorine, Hydroxyl, Boc Pharmaceutical intermediate
tert-Butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate 1312798-21-2 3S-amino, 5R-hydroxy C₁₀H₂₀N₂O₃ Amino, Hydroxyl, Boc Precursor for kinase inhibitors
tert-Butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate 1273565-65-3 3R-amino, 5S-fluoro C₁₀H₁₉FN₂O₂ Amino, Fluorine, Boc Used in peptidomimetic synthesis
tert-Butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 1312810-30-2 3S-amino, 5R-CF₃ C₁₁H₁₉F₃N₂O₂ Amino, Trifluoromethyl, Boc High lipophilicity for CNS-targeting drugs
tert-Butyl rac-(3r,5r)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride 1820569-43-4 Racemic 3r-amino, 5r-hydroxy C₁₀H₂₀ClN₂O₃ Amino, Hydroxyl, Boc (HCl salt) Salt form improves solubility for API formulation

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Fluorine vs. Amino Groups: The target compound’s 3R-fluoro group enhances metabolic stability compared to amino-substituted analogs (e.g., 1312798-21-2) but may reduce nucleophilicity, limiting its utility in coupling reactions . Hydroxyl vs. Trifluoromethyl: The 5S-hydroxy group in the target compound facilitates hydrogen bonding in receptor interactions, whereas trifluoromethyl groups (e.g., 1312810-30-2) increase lipophilicity and blood-brain barrier penetration .

Stereochemical Considerations :

  • The (3R,5S) configuration of the target compound contrasts with the (3S,5R) stereoisomer of 1312810-30-2. Such differences can lead to divergent binding affinities in chiral environments, as seen in enzyme inhibition assays .

Physicochemical Properties: Solubility: Hydroxyl-containing derivatives (e.g., target compound) exhibit higher aqueous solubility than trifluoromethyl analogs but lower than hydrochloride salts (e.g., 1820569-43-4) . Stability: The Boc group in all listed compounds provides stability against acidic conditions, but fluorine substituents may increase resistance to oxidative degradation compared to amino groups .

Synthetic Utility: The target compound is often used in stereoselective synthesis of fluorinated pharmaceuticals, while amino-substituted analogs (e.g., 1312798-21-2) serve as intermediates for antiretroviral or anticancer agents .

Preparation Methods

Asymmetric Fluorination of N-Boc-Piperidinone

A cornerstone approach involves asymmetric fluorination of tert-butyl (3R,5S)-5-hydroxypiperidine-1-carboxylate intermediates. Starting from N-Boc-piperidin-3-one, enzymatic reduction using ketoreductases achieves the (3R,5S) stereochemistry with >99% enantiomeric excess (ee). Subsequent fluorination employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions, yielding the target compound in 65–78% yield. Critical parameters include:

  • Temperature control (–40°C to 0°C) to minimize epimerization
  • Use of molecular sieves to scavenge HF byproducts
  • Chiral HPLC analysis to verify stereochemical fidelity.

Resolution of Racemic Mixtures

Chemical resolution of racemic tert-butyl 3-fluoro-5-hydroxypiperidine-1-carboxylate via diastereomeric salt formation remains prevalent. Tartaric acid derivatives or (1S)-(−)-camphorsulfonic acid resolve the (3R,5S) isomer with 85–92% ee, albeit at the cost of reduced overall yield (40–55%). This method is favored for small-scale production but suffers from solvent-intensive recrystallization steps.

Ring-Opening of Epoxide Intermediates

Epoxidation-Fluorination Cascade

Epoxidation of tert-butyl (3R,5S)-3,5-dihydroxypiperidine-1-carboxylate followed by regioselective ring-opening with KF or tetrabutylammonium fluoride (TBAF) introduces the fluorine atom. Key advancements include:

  • Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 12 h) to form the epoxide in 89% yield.
  • Fluorination : TBAF in THF at −78°C achieves 73% conversion, with stereoretention confirmed by NOESY NMR.

Enzymatic Hydroxylation Followed by Fluorination

Biotransformation routes leverage cytochrome P450 enzymes to hydroxylate tert-butyl (3R)-3-fluoropiperidine-1-carboxylate at the 5-position. Pseudomonas putida-based systems achieve 80–85% conversion with 95% ee, though downstream fluorination requires additional steps.

Transition Metal-Catalyzed Approaches

Palladium-Mediated C–F Bond Formation

Palladium-catalyzed fluorination of tert-butyl (3R,5S)-5-hydroxypiperidine-1-carboxylate-3-triflate using Xantphos ligands and CsF in DMF (130°C, 24 h) achieves 68% yield. Challenges include:

  • Competing elimination reactions forming piperidine alkenes
  • High catalyst loading (5–10 mol%) impacting cost-effectiveness.

Copper-Catalyzed Hydrofluorination

Copper(I) iodide-mediated hydrofluorination of tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate using Selectfluor® in acetonitrile (60°C, 8 h) substitutes the amino group with fluorine. Yields reach 62%, but residual copper contamination necessitates extensive purification.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost ($/g)
Asymmetric Fluorination 65–78 >99 High 120–150
Diastereomeric Resolution 40–55 85–92 Low 200–250
Epoxide Ring-Opening 73–89 95–98 Moderate 180–220
Biotransformation 80–85 95 High 90–110
Palladium Catalysis 68 >99 Moderate 250–300

Key Observations :

  • Enzymatic methods offer superior sustainability but require specialized infrastructure.
  • Transition metal catalysis, while efficient, faces regulatory hurdles due to metal residues.
  • Epoxide-based routes balance yield and stereocontrol but demand hazardous reagents.

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